molecular formula C16H13N B1617057 5-Methyl-2-phenylquinoline CAS No. 500595-66-4

5-Methyl-2-phenylquinoline

Cat. No.: B1617057
CAS No.: 500595-66-4
M. Wt: 219.28 g/mol
InChI Key: CVCZVHSUPWGXFL-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a methyl group at the 5-position and a phenyl group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and formation of the quinoline ring.

Industrial Production Methods: In industrial settings, the production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the quinoline ring.

    Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines, which have different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing new functional groups or substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines. Substitution reactions can result in a wide range of functionalized quinoline derivatives .

Scientific Research Applications

5-Methyl-2-phenylquinoline has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, quinoline derivatives can inhibit topoisomerases, enzymes involved in DNA replication, leading to cell death in bacteria .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the methyl group at the 5-position.

    5-Methylquinoline: Lacks the phenyl group at the 2-position.

Uniqueness: 5-Methyl-2-phenylquinoline is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

5-methyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-6-5-9-16-14(12)10-11-15(17-16)13-7-3-2-4-8-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCZVHSUPWGXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301991
Record name 5-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500595-66-4
Record name 5-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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